3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide

Physicochemical profiling Lipophilicity Drug-likeness

3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide (CAS 380196-72-5) is a sulfone-hydrazide small molecule with the molecular formula C₁₃H₁₉N₃O₄S and a molecular weight of 313.37 g/mol. It is commercially available as a research chemical from suppliers such as Enamine (catalog EN300-03709) and is listed in the Enamine REAL database, indicating its suitability for high-throughput screening (HTS) campaign sourcing.

Molecular Formula C13H19N3O4S
Molecular Weight 313.37
CAS No. 380196-72-5
Cat. No. B2478452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide
CAS380196-72-5
Molecular FormulaC13H19N3O4S
Molecular Weight313.37
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NN
InChIInChI=1S/C13H19N3O4S/c14-15-13(17)6-3-11-1-4-12(5-2-11)21(18,19)16-7-9-20-10-8-16/h1-2,4-5H,3,6-10,14H2,(H,15,17)
InChIKeyPMVFBHGLLLDCPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide (CAS 380196-72-5): Technical Baseline for Procurement


3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide (CAS 380196-72-5) is a sulfone-hydrazide small molecule with the molecular formula C₁₃H₁₉N₃O₄S and a molecular weight of 313.37 g/mol. It is commercially available as a research chemical from suppliers such as Enamine (catalog EN300-03709) and is listed in the Enamine REAL database, indicating its suitability for high-throughput screening (HTS) campaign sourcing . The compound features a morpholine-4-sulfonyl moiety linked to a phenyl ring at the para-position, with a propanehydrazide side chain, positioning it within the broader class of arylsulfonyl propanehydrazide chemical probes and synthetic intermediates [1].

Why 3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide Cannot Be Interchanged with Generic Analogs


Within the arylsulfonyl propanehydrazide series, the choice of sulfonamide substituent fundamentally alters the physicochemical profile, conformational flexibility, and hydrogen-bonding capacity of the scaffold. The morpholine-4-sulfonyl group introduces a tertiary amine-containing heterocycle that is absent in typical aryl sulfone analogs such as 3-[(4-methylphenyl)sulfonyl] propanehydrazide or 3-[(4-chlorophenyl)sulfonyl] propanehydrazide [1]. This structural feature significantly reduces lipophilicity (LogP) by several log units and increases topological polar surface area (TPSA) relative to methyl- or chloro-substituted comparators. Consequently, generic substitution with a less polar analog would alter critical drug-like properties—including aqueous solubility, membrane permeability, and plasma protein binding—rendering the resulting molecules non-comparable in a screening cascade or structure-activity relationship (SAR) study [2].

Quantitative Differentiation Evidence for 3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide


Lipophilicity (LogP) versus Benzohydrazide and Acetic Hydrazide Analogs

The target compound exhibits a predicted LogP of -0.213 (JChem), which is approximately 0.4–0.5 log units higher (less hydrophilic) than the benzohydrazide analog, 3-(Morpholine-4-sulfonyl)benzohydrazide, which has a predicted LogP of -0.638 [1]. This difference arises from the additional methylene units in the propanehydrazide linker, which moderately increase lipophilicity. In contrast, the acetic acid hydrazide analog (morpholine-4-sulfonyl)-acetic acid hydrazide is expected to be significantly more polar due to the shorter acetyl linker, though precise data are unavailable. This intermediate LogP positions the target compound as a balanced scaffold with acceptable aqueous solubility while retaining sufficient membrane permeability for cell-based assays.

Physicochemical profiling Lipophilicity Drug-likeness

Polar Surface Area (PSA) and Hydrogen-Bonding Capacity Differentiation

The target compound has a calculated topological polar surface area (TPSA) of 101.73 Ų, identical to that of 3-(Morpholine-4-sulfonyl)benzohydrazide, but with an increased number of rotatable bonds (4 versus 2) [1][2]. This additional flexibility, provided by the ethylene spacer in the propanehydrazide chain, can enhance conformational sampling during target binding without increasing PSA. For comparison, non-morpholine analogs such as 3-[(4-methylphenyl)sulfonyl] propanehydrazide have a lower TPSA (~80–85 Ų) due to the absence of the morpholine oxygen and nitrogen atoms.

Polar surface area Hydrogen bonding Oral bioavailability

Synthetic Versatility: Hydrazide Reactivity for Oxadiazole and Hydrazone Library Synthesis

The propanehydrazide functional group of the target compound serves as a versatile synthetic handle for constructing 1,3,4-oxadiazole libraries, a validated pharmacophore in antimicrobial, anticancer, and anti-inflammatory drug discovery [1]. In the established synthetic route, 3-(arylsulfonyl) propanehydrazides react with carbon disulfide under basic conditions to form oxadiazole-2-thiol derivatives, or with aromatic aldehydes to form hydrazones. The target compound offers this reactivity while the morpholine-4-sulfonyl group simultaneously provides a tertiary amine for salt formation or further derivatization. Analogs such as 3-(Morpholine-4-sulfonyl)benzohydrazide have a shorter carboxylic linker, which restricts the geometric disposition of the resulting oxadiazole ring and may alter binding to biological targets.

Hydrazide chemistry Oxadiazole synthesis Medicinal chemistry

Lipinski Rule-of-Five Compliance and Lead-Likeness Comparison

The target compound passes all Lipinski Rule-of-Five criteria: molecular weight 313.37 g/mol (<500), LogP -0.213 (<5), hydrogen bond donors = 2 (<5), hydrogen bond acceptors = 5 (<10), and rotatable bonds = 4 (<10) [1]. Its benzohydrazide comparator also passes Lipinski rules but has a lower LogP (-0.638), which may confer higher aqueous solubility at the expense of permeability. The acetic acid hydrazide analog (MW ~223) falls below the typical fragment-like space (MW <250) and may lack sufficient complexity for target engagement. The target compound occupies a 'Goldilocks' zone in lead-like chemical space—complex enough for selective binding, yet sufficiently small for subsequent optimization.

Drug-likeness Rule of Five Lead optimization

Optimal Procurement and Application Scenarios for 3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide


Fragment-Based Drug Discovery (FBDD) Library Expansion with a Balanced Polar Scaffold

With a molecular weight of 313 Da, 2 hydrogen bond donors, and a TPSA of 101.73 Ų [1], the compound is an ideal intermediate-size fragment for FBDD campaigns. Its morpholine-4-sulfonyl group provides a tertiary amine that can be protonated at physiological pH, enhancing aqueous solubility without violating the Rule of Three for fragments. Procurement of this scaffold enables systematic exploration of the sulfone-hydrazide chemical space, which has been validated as a source of JNK and FAAH modulators in patent literature [2].

Oxadiazole Library Synthesis for Antimicrobial and Anticancer Screening

The propanehydrazide moiety is a direct precursor to 2,5-disubstituted-1,3,4-oxadiazoles, a privileged scaffold in medicinal chemistry. Published synthetic protocols using analogous arylsulfonyl propanehydrazides [3] confirm that the target compound can be efficiently converted into oxadiazole libraries. The resulting morpholine-containing oxadiazoles are structurally differentiated from common aryl-substituted oxadiazoles and offer distinct opportunities for hit identification in antimicrobial and oncology programs.

Physicochemical Probe for Permeability-Solubility Trade-Off Studies in CNS Drug Discovery

The target compound's intermediate LogP (-0.213) and low molecular weight place it near the optimal CNS Multiparameter Optimization (MPO) space [4]. Compared to the more polar benzohydrazide analog (LogP -0.638), the target compound may exhibit improved passive permeability while retaining acceptable solubility, making it a useful calibration probe for evaluating computational models of blood-brain barrier penetration in early-stage CNS programs.

Hydrazone-Based Covalent Fragment Screening

The terminal hydrazine group enables reversible covalent bond formation with aldehyde or ketone-containing protein targets. This reactivity, combined with the morpholine sulfone's solubilizing properties, positions the compound as a scaffold for developing targeted covalent inhibitors (TCIs) via hydrazone bond formation. Procurement for covalent fragment screening libraries can expand the repertoire of warheads available for systematic TCI discovery [5].

Quote Request

Request a Quote for 3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.